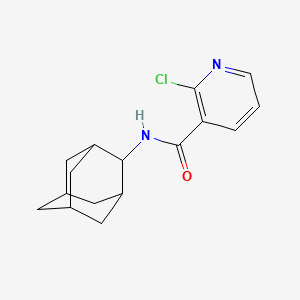

N-Adamantan-2-yl-2-chloro-nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of N-Adamantan-2-yl-2-chloro-nicotinamide typically involves the reaction of 2-chloronicotinic acid with adamantylamine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Análisis De Reacciones Químicas

N-Adamantan-2-yl-2-chloro-nicotinamide undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-Adamantan-2-yl-2-chloro-nicotinamide is primarily studied for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for treating several disorders.

Key Therapeutic Areas:

- 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibition : This enzyme plays a crucial role in converting cortisone to active cortisol. Compounds like this compound have been identified as potent inhibitors, which may provide therapeutic benefits in conditions such as metabolic syndrome and type 2 diabetes .

- JNK Pathway Modulation : The compound has shown potential in targeting the JNK signaling pathway, which is implicated in various inflammatory and neurodegenerative diseases. Inhibitors of this pathway can reduce inflammation and neuronal death, making them promising candidates for treating conditions like asthma and Alzheimer’s disease .

Biochemical Research

In biochemical assays, this compound serves as a reagent for studying protein interactions and enzyme activities. It has been utilized in research to:

- Investigate the binding affinities of various enzymes.

- Explore the mechanisms of action of different pharmacological agents.

Antimicrobial and Anti-inflammatory Activities

Research indicates that derivatives of adamantane, including this compound, exhibit significant antimicrobial and anti-inflammatory properties:

Case Studies:

- A study demonstrated that adamantane derivatives possess potent antimicrobial activity against various bacterial strains .

- Another investigation highlighted the anti-inflammatory effects of these compounds in models of arthritis, where they were shown to reduce pro-inflammatory cytokine levels .

Synthesis and Chemical Applications

This compound is also valuable in organic synthesis as a building block for more complex molecules. Its unique structure allows chemists to create novel compounds with desired biological properties.

Synthesis Overview:

The synthesis typically involves reacting 2-chloronicotinic acid with adamantylamine under controlled conditions, facilitating the formation of this compound .

Mecanismo De Acción

The mechanism of action of N-Adamantan-2-yl-2-chloro-nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound binds to these targets, modulating their activity and triggering downstream signaling pathways . This interaction can lead to various biological effects, depending on the specific target and context .

Comparación Con Compuestos Similares

N-Adamantan-2-yl-2-chloro-nicotinamide can be compared with other similar compounds, such as N-Adamantan-1-yl-2-chloro-nicotinamide . While both compounds share a similar core structure, the position of the adamantyl group differs, leading to variations in their chemical properties and biological activities .

Actividad Biológica

N-Adamantan-2-yl-2-chloro-nicotinamide is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, research findings, and applications in various fields.

This compound is characterized by its adamantane structure, which contributes to its unique properties. The presence of the chloro and nicotinamide groups enhances its interaction with biological targets. The compound can undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, which can be leveraged in synthetic chemistry and drug development .

The mechanism of action of this compound involves its interaction with specific molecular targets, particularly enzymes and receptors. It acts as an allosteric modulator of metabotropic glutamate receptor 5 (mGluR5), influencing glutamate neurotransmission, which is crucial for central nervous system functions . Additionally, the compound's structural features enable it to participate in biochemical assays that assess protein interactions and enzyme activities .

Biological Activity

Research has demonstrated that this compound exhibits various biological activities:

- Antitumor Activity : Preliminary studies indicate that this compound may possess antitumor properties. Its derivatives have shown selective cytotoxicity against cancer cell lines, suggesting potential for development as an anticancer agent .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against several pathogens. Its effectiveness in inhibiting bacterial growth highlights its potential as an antibacterial agent .

- Neuroprotective Effects : Given its interaction with mGluR5, this compound may have neuroprotective effects, making it a candidate for treating neurological disorders .

Case Studies and Experimental Data

- Cytotoxicity Assays : In vitro studies have shown that this compound has an IC50 value indicating effective cytotoxicity against certain cancer cell lines. For instance, derivatives of this compound demonstrated IC50 values ranging from 10 µM to 25 µM in various assays .

- Antimicrobial Testing : A study reported that this compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values below 50 µg/mL against Gram-positive bacteria .

- Neuropharmacological Studies : Animal models treated with this compound showed improved cognitive function and reduced neuroinflammation markers compared to control groups, suggesting potential applications in neurodegenerative diseases .

Comparative Analysis

To better understand the efficacy of this compound, a comparison with related compounds was performed:

| Compound | Activity Type | IC50/MIC Values |

|---|---|---|

| N-Adamantan-1-yl-2-chloro-nicotinamide | Antitumor | IC50 ~ 20 µM |

| N-Cyclohexyl-N-(4-fluorophenyl)acetamide | Antibacterial | MIC ~ 30 µg/mL |

| N-Biphenyl-N-(3-methoxyphenyl)acetamide | Neuroprotective | IC50 ~ 15 µM |

This table illustrates that while N-Adamantan compounds show varied activities, their specific interactions and efficacy can differ significantly based on structural modifications.

Propiedades

IUPAC Name |

N-(2-adamantyl)-2-chloropyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O/c17-15-13(2-1-3-18-15)16(20)19-14-11-5-9-4-10(7-11)8-12(14)6-9/h1-3,9-12,14H,4-8H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCQLAMCNIKTGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3NC(=O)C4=C(N=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.